Oxalic acid, bis(2-butylhydrazide)
Description
Oxalic acid, bis(2-butylhydrazide) is a hydrazide derivative of oxalic acid (C₂H₂O₄), where both carboxylic acid groups are substituted with 2-butylhydrazide moieties. These compounds are synthesized via reactions between oxalic acid and substituted hydrazines, forming stable derivatives with applications in coordination chemistry, material science, and pharmaceuticals.
Key properties of bis-hydrazides include:
- Molecular formula: General structure C₂O₂(NR¹R²)₂, where R¹ and R² are substituents (e.g., benzylidene, 2-butyl).
- Functional groups: Hydrazide (-NH-NH₂) and carbonyl groups, enabling metal coordination and hydrogen bonding .
- Applications: Antioxidants, chelating agents, and intermediates in supramolecular chemistry .
Properties
CAS No. |
93786-61-9 |
|---|---|
Molecular Formula |
C10H22N4O2 |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
1-N',2-N'-dibutylethanedihydrazide |
InChI |
InChI=1S/C10H22N4O2/c1-3-5-7-11-13-9(15)10(16)14-12-8-6-4-2/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
DHQYCDLDXLVVFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNNC(=O)C(=O)NNCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid, bis(2-butylhydrazide) typically involves the reaction of oxalic acid with 2-butylhydrazine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for oxalic acid, bis(2-butylhydrazide) are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: Oxalic acid, bis(2-butylhydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxalic acid and other byproducts.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxalic acid and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted hydrazide groups.
Scientific Research Applications
Oxalic acid, bis(2-butylhydrazide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of oxalic acid, bis(2-butylhydrazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of biochemical processes.
Comparison with Similar Compounds
Key Research Findings
Synthesis Efficiency : Bis-hydrazides are synthesized in moderate yields (e.g., 75% for bis(4-phenylpiperazin-1-ium) oxalate dihydrate) via solvent evaporation methods .
pH-Dependent Behavior : Unlike oxalic acid, which shows optimal bioactivity at pH 6 , bis-hydrazides are less pH-sensitive due to their stable hydrazide linkages.
Comparative Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
